molecular formula C14H17FO B8504832 Cyclohexyl 2-Fluorobenzyl Ketone

Cyclohexyl 2-Fluorobenzyl Ketone

Cat. No.: B8504832
M. Wt: 220.28 g/mol
InChI Key: GLEJIJSYHYZMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 2-fluorobenzyl ketone (CAS: 106795-65-7) is a fluorinated aromatic ketone with the molecular formula C₁₃H₁₅FO and a molar mass of 206.26 g/mol . Structurally, it consists of a cyclohexyl group attached to a ketone moiety, which is further substituted with a 2-fluorophenyl ring. This compound is of interest in pharmaceutical and organic synthesis due to the electron-withdrawing effects of the fluorine atom, which can modulate reactivity and binding interactions .

Properties

Molecular Formula

C14H17FO

Molecular Weight

220.28 g/mol

IUPAC Name

1-cyclohexyl-2-(2-fluorophenyl)ethanone

InChI

InChI=1S/C14H17FO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2

InChI Key

GLEJIJSYHYZMON-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)CC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Cyclopropyl 2-Fluorobenzyl Ketone

  • Molecular Formula : C₁₁H₁₁FO; Molar Mass : 178.20 g/mol .
  • Structural Difference : Replaces the cyclohexyl group with a cyclopropyl ring, introducing ring strain and altering steric and electronic properties.
  • Applications : Serves as a key intermediate in synthesizing prasugrel , an antiplatelet drug, highlighting its pharmaceutical relevance .
Key Contrasts:
Property Cyclohexyl 2-Fluorobenzyl Ketone Cyclopropyl 2-Fluorobenzyl Ketone
Ring System Cyclohexyl (non-strained) Cyclopropyl (highly strained)
Molar Mass 206.26 g/mol 178.20 g/mol
Pharmaceutical Role Undisclosed Prasugrel intermediate

Cyclohexyl Phenyl Ketone

  • Molecular Formula : C₁₃H₁₆O; Molar Mass : ~188.26 g/mol (estimated from formula).
  • Structural Difference : Lacks the fluorine atom on the benzyl ring, reducing electronegativity and polarity.
  • Synthesis: Produced via a one-step reaction between benzoic acid and cyclohexanecarboxylic acid using MnO as a catalyst, achieving a yield of 56.4% at 345°C .
  • Reactivity : The absence of fluorine likely enhances electron density at the aromatic ring, favoring electrophilic substitutions compared to its fluorinated analog.
Key Contrasts:
Property This compound Cyclohexyl Phenyl Ketone
Substituent 2-Fluorophenyl Phenyl
Catalyst Efficiency Not reported MnO (56.4% yield)
Polarity Higher (due to F) Lower

Cyclohexyl 2-(4-Thiomethylphenyl)ethyl Ketone

  • CAS : 898781-93-6.
  • Applications : Marketed for medicinal purposes, though specific therapeutic roles are undisclosed .
Key Contrasts:
Property This compound Cyclohexyl 2-(4-Thiomethylphenyl)ethyl Ketone
Functional Group Fluorine Thiomethyl
Reactivity Electrophilic susceptibility Sulfur-mediated interactions

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